

Technical Support Center: Passivation of Perovskite Films with Butylammonium Iodide

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Compound of Interest

Compound Name: **Butylammonium**

Cat. No.: **B8472290**

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **butylammonium** iodide (BAI) for the passivation of surface defects in perovskite films.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **butylammonium** iodide (BAI) in perovskite solar cells?

Butylammonium iodide (BAI) is primarily used as a surface passivating agent for 3D perovskite films.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its main functions are to:

- Reduce Surface Defects: BAI effectively passivates various surface defects, such as halide vacancies (I^-) and undercoordinated lead ions (Pb^{2+}), which act as non-radiative recombination centers.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Enhance Device Stability: The hydrophobic nature of the **butylammonium** cation helps to improve the perovskite film's resistance to moisture, enhancing the long-term stability of the solar cell.[\[5\]](#)[\[7\]](#)
- Improve Efficiency: By reducing non-radiative recombination, BAI treatment can lead to a significant increase in the power conversion efficiency (PCE) of perovskite solar cells, primarily through an enhanced open-circuit voltage (V_{oc}) and fill factor (FF).[\[8\]](#)[\[9\]](#)

- Formation of 2D/3D Structures: BAI can react with the perovskite surface to form a thin two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite.[\[8\]](#) [\[10\]](#)[\[11\]](#) This 2D capping layer can further enhance stability and improve charge extraction. [\[2\]](#)[\[4\]](#)

Q2: What is the difference between **n-butylammonium** iodide (n-BAI) and **iso-butylammonium** iodide (i-BAI)?

While both are isomers of **butylammonium** iodide and serve as passivating agents, the structural difference between the linear n-butyl chain and the branched iso-butyl chain can influence the formation of the 2D capping layer and the overall device performance. Some studies have reported that **iso-butylammonium** iodide (iBAI) can lead to superior device performance and stability compared to n-BAI.[\[8\]](#)

Q3: How does BAI passivation affect the optoelectronic properties of the perovskite film?

BAI passivation leads to several favorable changes in the optoelectronic properties:

- Increased Photoluminescence (PL) Intensity: A higher PL intensity is often observed after BAI treatment, indicating a reduction in non-radiative recombination pathways.[\[12\]](#)
- Longer Carrier Lifetime: Time-resolved photoluminescence (TRPL) measurements typically show a longer carrier lifetime, confirming the effective passivation of trap states.[\[8\]](#)[\[13\]](#)
- Changes in Band Alignment: The formation of a 2D layer can alter the energy levels at the perovskite/hole-transport layer (HTL) interface, which can be beneficial for charge extraction. [\[2\]](#)[\[4\]](#)
- Shift in Band Gap: The incorporation of BAI can lead to a blue shift in the absorption and emission spectra, which is indicative of the formation of a wider bandgap 2D perovskite phase.[\[10\]](#)[\[11\]](#)

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low Voc and FF after BAI treatment	<p>1. Sub-optimal BAI concentration: Too low of a concentration may not be sufficient for complete passivation. Too high of a concentration can introduce its own defects or hinder charge transport.[12]</p> <p>2. Incomplete reaction or poor 2D layer formation: The annealing temperature and time after BAI deposition are crucial for the formation of the 2D capping layer.[8]</p> <p>3. Solvent incompatibility: The solvent used to dissolve BAI (e.g., isopropanol) might partially damage the underlying perovskite film.</p>	<p>1. Optimize BAI concentration: Titrate the concentration of the BAI solution (e.g., from 1 mg/mL to 10 mg/mL in isopropanol) to find the optimal condition for your specific perovskite composition and device architecture.[12][14]</p> <p>2. Optimize annealing parameters: Systematically vary the annealing temperature (e.g., 100-120°C) and time (e.g., 5-15 minutes) to ensure proper formation of the 2D layer.[8]</p> <p>3. Solvent selection and deposition technique: Ensure the chosen solvent has minimal impact on the 3D perovskite. Consider alternative deposition techniques like vapor-based methods if solvent-related damage is suspected.</p>
Visible PbI_2 residue on the film after passivation	<p>1. Reaction of BAI with excess PbI_2 on the perovskite surface: This can sometimes lead to the formation of visible PbI_2-BAI complexes.</p> <p>2. Degradation of the perovskite surface during treatment.</p>	<p>1. Optimize precursor stoichiometry: Ensure the initial 3D perovskite film has minimal excess PbI_2.[5]</p> <p>2. Controlled reaction: A post-treatment with a solvent that can dissolve PbI_2 without degrading the perovskite, prior to BAI deposition, could be explored.</p>
Inconsistent device performance	<p>1. Non-uniform BAI coating: Uneven spin-coating can lead to variations in the passivation</p>	<p>1. Optimize spin-coating parameters: Adjust the spin speed, acceleration, and</p>

	<p>layer thickness across the substrate. 2. Hysteresis in J-V curves: Ion migration within the perovskite can still be a factor.</p>	<p>duration to achieve a uniform coating. Ensure the deposition is performed in a controlled environment (e.g., glovebox).</p> <p>2. Pre-conditioning or aging: Some studies suggest that pre-conditioning the devices under illumination or allowing them to age for a short period can stabilize performance.</p>
Formation of undesired perovskite phases	<p>Interdiffusion of cations: The butylammonium cation can potentially migrate into the bulk 3D perovskite, altering its crystal structure.[13]</p>	<p>Careful characterization: Use techniques like X-ray diffraction (XRD) and Grazing-incidence wide-angle X-ray scattering (GIWAXS) to monitor the crystal structure of the perovskite film after passivation.[8] Adjust treatment parameters if significant phase changes are observed.</p>

Quantitative Data Summary

Table 1: Impact of **Butylammonium** Iodide (BAI) Passivation on Perovskite Solar Cell Performance

Perovskite Composite	Passivating Agent	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
FAPbI ₃	Untreated	1.053	25.87	77.2	20.4	[8]
FAPbI ₃	iso-butylammonium iodide (BAI)	1.113	25.83	80.5	22.7	[8]
FAPbI ₃	n-butylammonium iodide (BAI)	-	-	-	21.8	[8]
CH ₃ NH ₃ PbI ₃	Untreated	-	-	-	9.7	[9]
CH ₃ NH ₃ PbI ₃	1 vol% n-butylammonium iodide (BAI)	-	-	-	10.2	[9]
Cs _{0.1} (CH ₃ NH ₃) _{0.9} PbI ₃	Untreated	-	-	-	12.64	[14]
Cs _{0.1} (CH ₃ NH ₃) _{0.9} PbI ₃	5-mg iso-butylammonium iodide (BAI)	-	-	-	15.49	[14]

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Dashes indicate data not provided in the cited source.

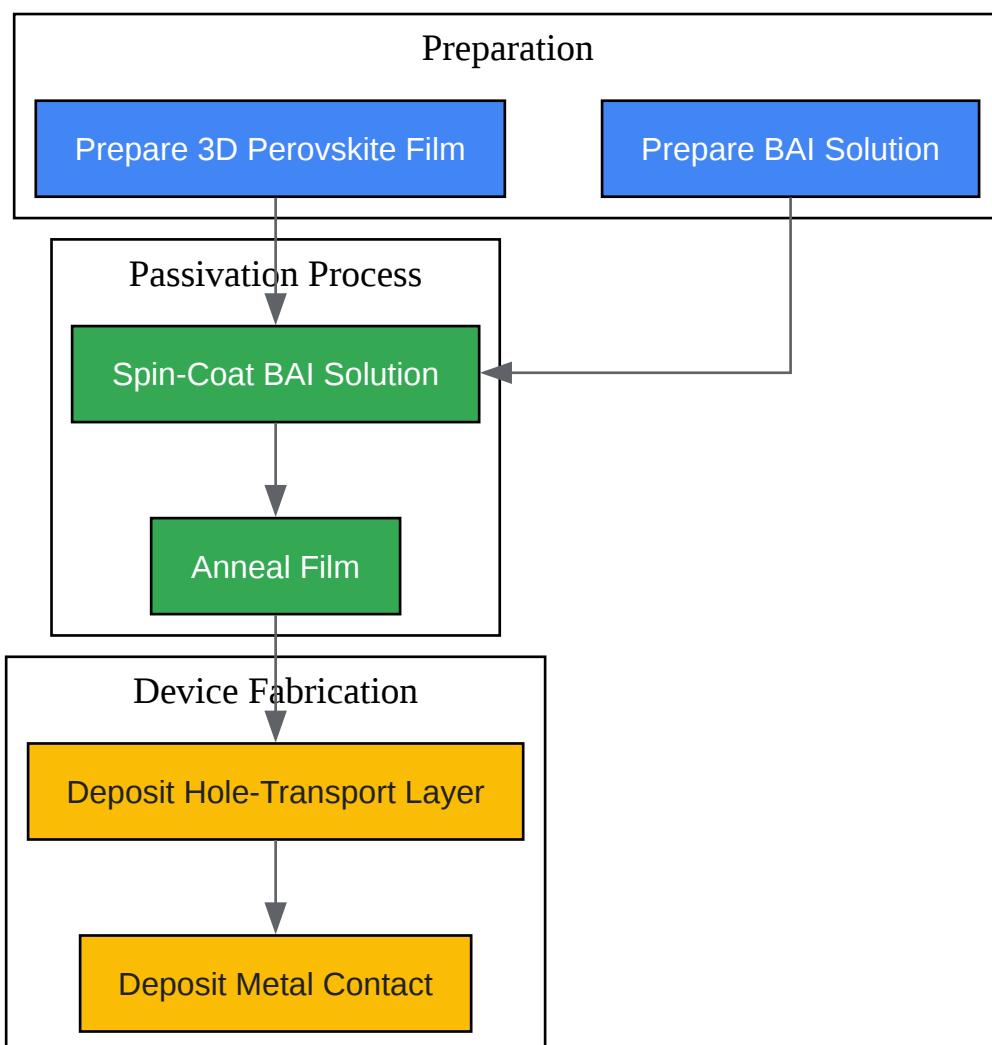
Experimental Protocols

Protocol 1: Surface Passivation of FAPbI₃ Perovskite Films with iso-**Butylammonium** Iodide (IBAI)

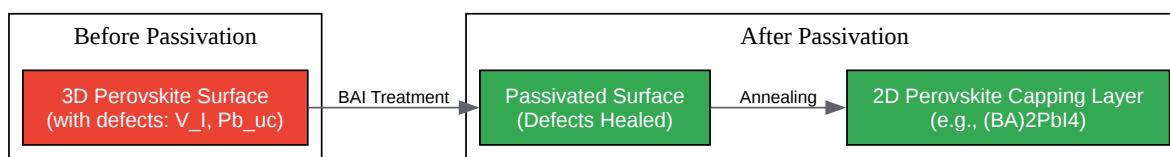
This protocol is adapted from the methodology described by Al-Ashouri et al. (2020).[\[8\]](#)

- Preparation of IBAI Solution:
 - Dissolve iso-**butylammonium** iodide (IBAI) in isopropanol to a final concentration of 30 mM.
 - Ensure the solution is fully dissolved by gentle vortexing or sonication.
- Perovskite Film Preparation:
 - Prepare α-FAPbI₃ perovskite films on the desired substrate (e.g., FTO/c-TiO₂/m-TiO₂) using a suitable deposition method (e.g., one-step spin coating).
- IBAI Deposition:
 - Spin-coat the 30 mM IBAI solution onto the as-prepared FAPbI₃ perovskite film.
 - A typical spin-coating program is 4000 rpm for 30 seconds.
- Annealing:
 - Immediately after spin-coating, transfer the film to a preheated hotplate.
 - Anneal the film at 110°C for 10 minutes in a nitrogen-filled glovebox.
- Device Completion:
 - Allow the film to cool down to room temperature.
 - Proceed with the deposition of the hole-transport layer (e.g., spiro-OMeTAD) and the metal contact (e.g., gold).

Visualizations

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Caption: Experimental workflow for BAI passivation of perovskite films.

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Caption: Mechanism of BAI surface passivation on perovskite films.

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